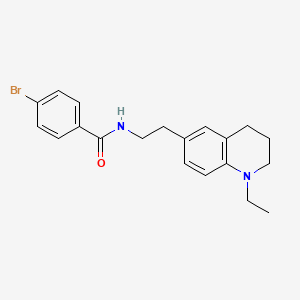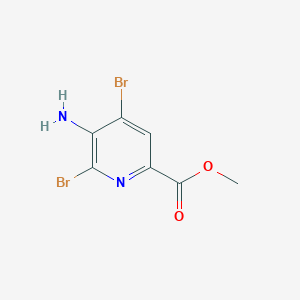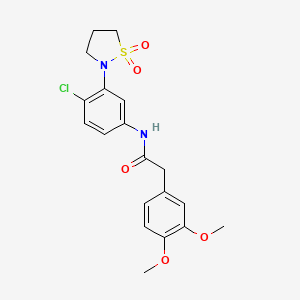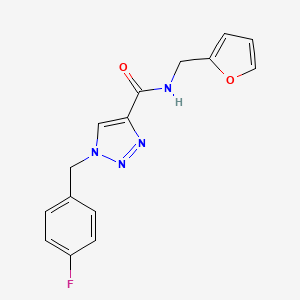![molecular formula C11H11BrN2OS B2682909 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide CAS No. 1825467-10-4](/img/structure/B2682909.png)
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a cyano group, and a cyclopropyl moiety attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.
Attachment of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Cyclopropyl Methylation: The cyclopropyl group is incorporated through alkylation reactions, typically using cyclopropylmethyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with suitable amines or amides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Its structural features may impart unique binding properties, making it a candidate for drug discovery programs.
Medicine
In medicinal research, derivatives of this compound could be explored for their therapeutic potential. The presence of the cyano and bromine groups suggests possible applications in the development of anticancer, antiviral, or antibacterial agents.
Industry
In the material science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its thiophene ring is known for its conductive properties, which could be exploited in the design of organic semiconductors or photovoltaic materials.
作用機序
The mechanism by which 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The bromine atom may participate in halogen bonding, enhancing interactions with biological targets.
類似化合物との比較
Similar Compounds
3-Bromo-4-methylthiophene-2-carboxamide: Lacks the cyano and cyclopropyl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-[Cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide: Lacks the bromine atom, which may reduce its potential for halogen bonding and substitution reactions.
3-Bromo-N-[cyano(cyclopropyl)methyl]thiophene-2-carboxamide: Similar but without the methyl group, which could affect its steric properties and reactivity.
Uniqueness
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer a balance of electronic and steric properties. This makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
3-bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-6-5-16-10(9(6)12)11(15)14-8(4-13)7-2-3-7/h5,7-8H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFGYJQISAKJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C(=O)NC(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)

![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)


![3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)


